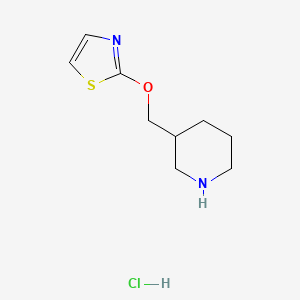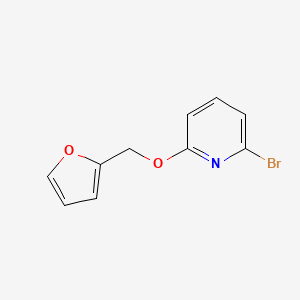
2-Bromo-3-(5-chloromethyl-thiazol-2-yloxy)-pyridine
Übersicht
Beschreibung
2-Bromo-3-(5-chloromethyl-thiazol-2-yloxy)-pyridine (BCTP) is a heterocyclic compound with a pyridine ring and a thiazole substituent. It has been studied for its potential applications in organic synthesis, medicinal chemistry, and materials science. BCTP is a versatile and useful building block for a variety of reactions, including nucleophilic aromatic substitution, alkylation, and amination reactions. Additionally, BCTP has been found to possess a range of biological activities, including antibacterial, antifungal, and anti-inflammatory activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiproliferative Activity
The precursor to 2-Bromo-3-(5-chloromethyl-thiazol-2-yloxy)-pyridine has been utilized in the synthesis of various substituted thiazole hybrids linked to pyridine, demonstrating promising antiproliferative activities against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines. The cytotoxic properties of these compounds highlight their potential in cancer research, offering insights into novel anticancer agents with specific focus on the chemical's role in forming effective therapeutic molecules (Alaa M. Alqahtani, A. Bayazeed, 2020).
Biological Evaluation of Acyclic Pyridine C-Nucleosides
Research involving derivatives of 2-Bromo-3-(5-chloromethyl-thiazol-2-yloxy)-pyridine in the synthesis of acyclic pyridine C-nucleosides has been conducted to explore their biological activity. Although no marked biological activity was found in this study, the exploration contributes to a broader understanding of the compound's versatility and potential applications in bioactive molecule development (J. V. Hemel et al., 1994).
Photoinduced Tautomerization in Pyridyl-Pyrazole Derivatives
Studies on derivatives of 2-Bromo-3-(5-chloromethyl-thiazol-2-yloxy)-pyridine, such as 2-(1H-pyrazol-5-yl)pyridines, have demonstrated unique photoinduced behaviors, including excited-state intramolecular and intermolecular proton transfers. These findings suggest potential applications in developing photoresponsive materials and understanding photophysical processes in similar compounds (V. Vetokhina et al., 2012).
Ethylene Oligomerization Reactions
Nickel(II) complexes involving pyrazolylpyridines derived from 2-Bromo-3-(5-chloromethyl-thiazol-2-yloxy)-pyridine have been studied for their application in ethylene oligomerization. The research underscores the compound's role in catalysis, particularly in producing butenes, which is significant for the chemical industry (George S. Nyamato et al., 2016).
Coordination Studies in Metal Complexes
Coordination reactions involving isomeric pyridyl-tetrazole ligands derived from compounds similar to 2-Bromo-3-(5-chloromethyl-thiazol-2-yloxy)-pyridine have shown the formation of strongly colored solids with metals such as Copper(II), Cobalt(II), and Iron(II). These studies provide valuable insights into the design and development of metal-organic frameworks and coordination complexes for various applications, including catalysis and materials science (A. Bond et al., 2012).
Eigenschaften
IUPAC Name |
2-(2-bromopyridin-3-yl)oxy-5-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2OS/c10-8-7(2-1-3-12-8)14-9-13-5-6(4-11)15-9/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCHLEQLNPARIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OC2=NC=C(S2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671848 | |
| Record name | 2-Bromo-3-{[5-(chloromethyl)-1,3-thiazol-2-yl]oxy}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(5-chloromethyl-thiazol-2-yloxy)-pyridine | |
CAS RN |
1065484-69-6 | |
| Record name | 2-Bromo-3-[[5-(chloromethyl)-2-thiazolyl]oxy]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-{[5-(chloromethyl)-1,3-thiazol-2-yl]oxy}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Imidazo[1,2-A]pyrimidine-7-carboxamide](/img/structure/B1501150.png)


